molecular formula C12H13NO2 B564936 (5-Acetyl-2-ethoxyphenyl)acetonitrile CAS No. 100192-10-7

(5-Acetyl-2-ethoxyphenyl)acetonitrile

Cat. No.: B564936
CAS No.: 100192-10-7
M. Wt: 203.241
InChI Key: PQLVVZLKLRHGGX-UHFFFAOYSA-N
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Description

(5-Acetyl-2-ethoxyphenyl)acetonitrile (CAS: 100192-10-7) is a nitrile derivative with the molecular formula C₁₂H₁₃NO₂. It features an acetyl group (-COCH₃) at the 5-position and an ethoxy group (-OCH₂CH₃) at the 2-position of the benzene ring, attached to an acetonitrile moiety. Its structural features influence its physicochemical properties, reactivity, and applications .

Properties

CAS No.

100192-10-7

Molecular Formula

C12H13NO2

Molecular Weight

203.241

IUPAC Name

2-(5-acetyl-2-ethoxyphenyl)acetonitrile

InChI

InChI=1S/C12H13NO2/c1-3-15-12-5-4-10(9(2)14)8-11(12)6-7-13/h4-5,8H,3,6H2,1-2H3

InChI Key

PQLVVZLKLRHGGX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CC#N

Synonyms

Acetonitrile, (5-acetyl-2-ethoxyphenyl)- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

a. (5-Ethyl-2-methoxyphenyl)acetonitrile (CAS: 6328-52-5)

  • Structure : Ethyl (-CH₂CH₃) at 5-position, methoxy (-OCH₃) at 2-position.
  • Properties :
    • Molecular weight: 175.23 g/mol.
    • Density: 1.016 g/cm³ (predicted).
    • Boiling point: ~287°C (predicted).
  • Comparison : The ethyl group (electron-donating) and methoxy group (moderately electron-donating) reduce electrophilicity compared to the acetyl group (electron-withdrawing) in the target compound. This affects reactivity in nucleophilic additions or cyclization reactions .

b. 2-(5-Bromothiophen-2-yl)acetonitrile (CAS: 71637-37-1)

  • Structure : Bromine atom on a thiophene ring.
  • Comparison : The thiophene heterocycle introduces sulfur-based electronic effects, enhancing π-π stacking interactions. Bromine increases molecular weight (267.14 g/mol) and polarizability, influencing solubility and chromatographic retention .

c. Triazole Derivatives (e.g., 2-(5-R-1H-1,2,4-triazol-3-ylthio)acetonitriles)

  • Structure : Triazole rings with methoxy or trimethoxyphenyl substituents ().
  • Synthesis: Involves propanol-mediated reactions with chloroacetonitrile .
  • Comparison : The triazole-thioether linkage introduces hydrogen-bonding capacity, differing from the acetyl-ethoxy aromatic system in the target compound.

Physicochemical Properties and Reactivity

Key Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Reactivity
(5-Acetyl-2-ethoxyphenyl)acetonitrile 203.24 ~1.15 (estimated) ~300 (estimated) Hydrolysis to amides/acids; nucleophilic additions
(5-Ethyl-2-methoxyphenyl)acetonitrile 175.23 1.016 287 Reduced electrophilicity due to ethyl/methoxy groups
2-(5-Bromothiophen-2-yl)acetonitrile 267.14 N/A N/A Halogen-mediated cross-coupling reactions

Reactivity Patterns

  • Hydrolysis : The nitrile group in this compound can hydrolyze to carboxylic acids under acidic/basic conditions, similar to acetonitrile derivatives .
  • Electrophilicity : The acetyl group enhances the electrophilic character of the benzene ring, facilitating reactions like Friedel-Crafts alkylation.

Pharmaceutical Relevance

  • Triazole Derivatives : Exhibit antimicrobial activity due to the triazole-thioether motif, as shown in PASS Online predictions .
  • Target Compound : The acetyl and ethoxy groups may target enzymes like acetyltransferases or cytochrome P450, though specific studies are pending.

Analytical Chemistry

Acetonitrile derivatives are widely used in HPLC due to their low viscosity and high elution strength. The target compound’s polarity (from acetyl/ethoxy groups) could make it suitable for reverse-phase chromatography .

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